3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol, with the CAS number 1208313-16-9, is a complex organic compound primarily used in scientific research and pharmaceutical applications. The molecular formula for this compound is , and it has a molecular weight of approximately 397.55 g/mol . This compound is classified under the category of organic compounds, specifically as an amino alcohol derivative due to the presence of both amino and alcohol functional groups in its structure.
The synthesis of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol typically involves multiple steps, including the introduction of the bis(1-methylethyl)amino group and the formation of the benzenemethanol framework.
Methods:
Technical Details: The specific conditions (temperature, solvent choice, catalysts) for each step can vary significantly based on the desired yield and purity of the final product.
The molecular structure of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol can be represented using various notations:
CCC(=O)Oc1ccc(CO)cc1[C@H](CCN(C(C)C)C(C)C)c2ccccc2InChI=1S/C25H35NO3/c1-6-25(28)29-24-13-12-20(17-27)16-23(24)22(21-10-8-7-9-11-21)14-15-26(18(2)3)19(4)5/h7-13,16,18-19,22,27H,6,14-15,17H2,1-5H3/t22-/m1/s1 .The structure exhibits a chiral center at the carbon atom adjacent to the nitrogen atom in the bis(1-methylethyl)amino group. This chirality may influence its biological activity.
The compound can participate in various chemical reactions typical for amino alcohols and esters:
Reactions:
Technical Details: Each reaction's efficiency will depend on factors such as solvent choice, temperature, and reaction time.
Process:
Data: Further studies are required to elucidate specific interactions and mechanisms in biological systems.
The physical and chemical properties of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol include:
| Property | Value |
|---|---|
| Molecular Weight | 397.55 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
| Boiling Point | Not available |
| Melting Point | Not available |
These properties may vary based on purity and specific experimental conditions .
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol finds applications primarily in scientific research:
Scientific Uses:
Further research may expand its applications in various fields such as medicinal chemistry and pharmacology.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3